N-(2-methoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)decahydroquinoxalin-2-yl]acetamide
Overview
Description
“N-(2-methoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)decahydroquinoxalin-2-yl]acetamide” is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)decahydroquinoxalin-2-yl]acetamide” typically involves multiple steps, including the formation of the quinoxaline core, introduction of the trifluoroacetyl group, and subsequent acylation with the methoxyphenyl group. Common reagents used in these reactions include trifluoroacetic anhydride, methoxyphenylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(2-methoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)decahydroquinoxalin-2-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or quinoxaline moieties.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2-methoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)decahydroquinoxalin-2-yl]acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group may enhance its binding affinity, while the quinoxaline core could interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Known for their diverse biological activities.
Trifluoroacetyl compounds: Often used in medicinal chemistry for their enhanced binding properties.
Uniqueness
“N-(2-methoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)decahydroquinoxalin-2-yl]acetamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-oxo-1-(2,2,2-trifluoroacetyl)-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O4/c1-29-15-9-5-3-7-12(15)23-16(26)10-14-17(27)24-11-6-2-4-8-13(11)25(14)18(28)19(20,21)22/h3,5,7,9,11,13-14H,2,4,6,8,10H2,1H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGFIYBXIRGHMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)NC3CCCCC3N2C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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